(1-Naphthyl)methyl Methacrylate
Overview
Description
Synthesis Analysis
The synthesis of “(1-Naphthyl)methyl Methacrylate” involves radical polymerization techniques. It can be polymerized with azoisobutyronitrile in various solvents, and the tacticity of the resulting polymers can be altered by changing the polymerization conditions (Boudevska et al., 1978). An improved procedure for the synthesis directly from methacryloyl chloride and 2-naphthol without isolation and purification of the corresponding monomer has been described, yielding poly(2-naphthyl methacrylate) in one step (Hamel & Pham, 2020).
Molecular Structure Analysis
The molecular structure of “(1-Naphthyl)methyl Methacrylate” derivatives influences their photophysical properties, including fluorescence. Intramolecular excimer formation in copolymers of 1-naphthylmethyl methacrylate/methyl methacrylate has been investigated, showing a relationship between copolymer composition and photophysical behavior (Cheng, Wang, & Winnik, 1990).
Chemical Reactions and Properties
“1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone” has been synthesized as a photoinitiator for the polymerization of methyl methacrylate, demonstrating the ability to initiate polymerization upon irradiation (Dereli, Cakmak, & Doğruyol, 2020). The photochemistry of substituted 1-naphthylmethyl esters has been explored, revealing complex reactions leading to various products (Decosta & Pincock, 1993).
Physical Properties Analysis
Polymers derived from “(1-Naphthyl)methyl Methacrylate” exhibit unique physical properties influenced by their molecular structure and synthesis conditions. The influence of intermolecular interactions on polymerization and the resulting polymers' tacticities have been studied extensively, showing that solvent and conditions significantly affect polymer properties (Boudevska et al., 1979).
Chemical Properties Analysis
The chemical properties of polymers containing “(1-Naphthyl)methyl Methacrylate” are defined by their composition and synthesis process. Copolymerization with different monomers has been explored to modify the chemical properties and potential applications of the resulting polymers. The radical copolymerization of methyl methacrylate with 1-naphthyl methacrylate has shown marked effects of solvent on the copolymerization process and the glass transition temperatures of the copolymers (Madruga, Román, & Guzmán, 1979).
Scientific Research Applications
Copolymerization with Other Monomers : Erol and Soykan (2004) found that the free-radical-initiated copolymerization of 2-(2-naphthylamino)-2-oxo-ethyl methacrylate with methyl methacrylate and styrene produces a range of thermosetting, thermoplastic, and thermo-optical materials (Erol & Soykan, 2004).
Inhibition Effects in Polymerization : Georgieff (1965) observed that phenols and naphthols, which may include derivatives of naphthyl methacrylate, are strong inhibitors of methyl methacrylate polymerization (Georgieff, 1965).
Stereoregularity of Polymers : The presence of aromatic rings, including naphthyl groups, in polymethacrylates promotes isotactic sequence formation, enhancing stereoregulation. This was detailed by Nishino, Nakahata, and Sakaguchi (1971) (Nishino, Nakahata, & Sakaguchi, 1971).
Photochemical Applications : Nakajima et al. (2010) demonstrated that the refractive index of poly(methyl methacrylate) films can be enhanced through doping with naphthyl ester additives and subsequent photochemical transformation (Nakajima et al., 2010).
Impact of Solvent on Polymerization : The solvent's dielectric constant significantly affects the tacticity of poly(naphthyl methacrylate)s, as found by Boudevska and Brutchkov (1979). Higher content of isotactic triads is observed in solvents like acetone and acetonitrile (Boudevska & Brutchkov, 1979).
Photophysical Phenomena : Cheng, Wang, and Winnik (1990) reported that intramolecular excimer formation in copolymers of 1-naphthylmethyl methacrylate/methyl methacrylate is linearly related to copolymer composition, demonstrating unique photophysical characteristics (Cheng, Wang, & Winnik, 1990).
Optical and Electronic Applications : Zhao et al. (2021) explored the photo/thermal dual responses in aqueous-soluble copolymers containing 1-Naphthyl Methacrylate, suggesting potential uses in fluorescence patterning, bioimaging, optical data storage, and anti-counterfeiting applications (Zhao et al., 2021).
Safety And Hazards
The safety data sheet for Methyl methacrylate, a related compound, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation45. It’s recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and to store it in a dry, cool, and well-ventilated place6.
Future Directions
The future directions of “(1-Naphthyl)methyl Methacrylate” are not explicitly mentioned in the search results. However, given its use as a fluorescent probe for studying interdiffusion in polymer latex1, it could potentially have applications in areas where such studies are relevant.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
naphthalen-1-ylmethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGRSOFTCSQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391348 | |
Record name | 1-Naphthylmethyl Methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthyl)methyl Methacrylate | |
CAS RN |
28171-92-8 | |
Record name | 1-Naphthylmethyl Methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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